molecular formula C13H15N3OS B5707200 4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5707200
M. Wt: 261.34 g/mol
InChI Key: FICJLNSGCNUPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thiosemicarbazone derivatives. It has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various biochemical pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the levels of various cytokines and growth factors, which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been extensively studied. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage caused by free radicals. It has also been shown to possess antimicrobial properties, which can inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been shown to possess anti-inflammatory properties, which can reduce inflammation and pain. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to possess anticancer properties.

Advantages and Limitations for Lab Experiments

4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has been shown to possess a wide range of pharmacological properties. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in human clinical trials.

Future Directions

There are several future directions for the study of 4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. One area of research is the development of more potent and selective analogs of this compound, which can be used for the treatment of specific diseases. Another area of research is the investigation of its potential use in combination with other drugs or therapies, which can enhance its pharmacological effects. Additionally, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in human clinical trials.
Conclusion
In conclusion, 4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential use in scientific research. It possesses a wide range of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be carefully evaluated before it can be used in human clinical trials. Further research is needed to fully understand its pharmacological effects and to evaluate its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 3-ethoxybenzaldehyde, thiosemicarbazide, and allyl bromide in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline solid with a melting point of 162-164°C.

Scientific Research Applications

4-allyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use in various scientific research applications. It has been shown to possess antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)10-6-5-7-11(9-10)17-4-2/h3,5-7,9H,1,4,8H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICJLNSGCNUPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.